molecular formula C9H19O4P B14497168 Diethyl 3-methylbut-2-en-1-yl phosphate CAS No. 64135-15-5

Diethyl 3-methylbut-2-en-1-yl phosphate

Cat. No.: B14497168
CAS No.: 64135-15-5
M. Wt: 222.22 g/mol
InChI Key: JLRIEAHNAPBAMX-UHFFFAOYSA-N
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Description

Diethyl 3-methylbut-2-en-1-yl phosphate is an organophosphorus compound with the molecular formula C9H19O4P It is a derivative of phosphoric acid and is characterized by the presence of a phosphate group attached to a 3-methylbut-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methylbut-2-en-1-yl phosphate typically involves the reaction of 3-methylbut-2-en-1-ol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the phosphorus atom of the phosphorochloridate, resulting in the formation of the phosphate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methylbut-2-en-1-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce phosphites or phosphines.

Scientific Research Applications

Diethyl 3-methylbut-2-en-1-yl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 3-methylbut-2-en-1-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in signaling pathways by acting as a phosphate donor or acceptor.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3-methylbutyl phosphate: Similar structure but lacks the double bond in the butenyl group.

    Dimethylallyl diphosphate: Contains two phosphate groups and is involved in isoprenoid biosynthesis.

    3-Methylbut-2-en-1-yl pivalate: An ester with a similar alkyl chain but different functional group.

Uniqueness

Diethyl 3-methylbut-2-en-1-yl phosphate is unique due to its specific structure, which combines the properties of both the phosphate group and the 3-methylbut-2-en-1-yl moiety. This unique combination allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.

Properties

CAS No.

64135-15-5

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

IUPAC Name

diethyl 3-methylbut-2-enyl phosphate

InChI

InChI=1S/C9H19O4P/c1-5-11-14(10,12-6-2)13-8-7-9(3)4/h7H,5-6,8H2,1-4H3

InChI Key

JLRIEAHNAPBAMX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCC=C(C)C

Origin of Product

United States

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